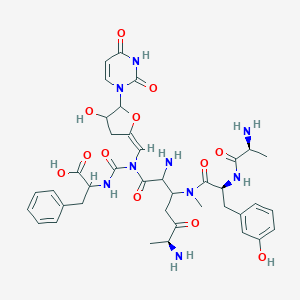

Pacidamycin 2

Description

Properties

CAS No. |

121264-06-0 |

|---|---|

Molecular Formula |

C39H49N9O12 |

Molecular Weight |

835.9 g/mol |

IUPAC Name |

2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C39H49N9O12/c1-20(40)29(50)18-28(46(3)34(54)26(43-33(53)21(2)41)16-23-10-7-11-24(49)14-23)32(42)35(55)48(38(58)44-27(37(56)57)15-22-8-5-4-6-9-22)19-25-17-30(51)36(60-25)47-13-12-31(52)45-39(47)59/h4-14,19-21,26-28,30,32,36,49,51H,15-18,40-42H2,1-3H3,(H,43,53)(H,44,58)(H,56,57)(H,45,52,59)/b25-19+/t20-,21-,26-,27?,28?,30?,32?,36?/m0/s1 |

InChI Key |

UPVIDDRLFOAKCB-GONQTVQMSA-N |

SMILES |

CC(C(=O)CC(C(C(=O)N(C=C1CC(C(O1)N2C=CC(=O)NC2=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N)N(C)C(=O)C(CC4=CC(=CC=C4)O)NC(=O)C(C)N)N |

Isomeric SMILES |

C[C@@H](C(=O)CC(C(C(=O)N(/C=C/1\CC(C(O1)N2C=CC(=O)NC2=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N)N(C)C(=O)[C@H](CC4=CC(=CC=C4)O)NC(=O)[C@H](C)N)N |

Canonical SMILES |

CC(C(=O)CC(C(C(=O)N(C=C1CC(C(O1)N2C=CC(=O)NC2=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N)N(C)C(=O)C(CC4=CC(=CC=C4)O)NC(=O)C(C)N)N |

Synonyms |

pacidamycin 2 |

Origin of Product |

United States |

Biosynthetic Pathway Elucidation of Pacidamycins

Identification of the Pacidamycin Biosynthetic Gene Cluster

The journey to unraveling pacidamycin biosynthesis began with the identification of the genetic blueprint encoding the necessary enzymatic tools. This was achieved through advanced genomic sequencing and bioinformatic analysis of the producing organism, Streptomyces coeruleorubidus.

Genomic Localization and Structural Organization

Through 454 shotgun genome sequencing of Streptomyces coeruleorubidus NRRL 18370, a putative gene cluster for pacidamycin biosynthesis was identified. researchgate.netnih.govnih.gov This cluster, spanning approximately 31 kilobases (kb) of genomic DNA, is located on a single contig. nih.gov The cluster is comprised of 22 open reading frames (ORFs), which have been designated as pacA through pacV. researchgate.netnih.govnih.gov The organization of these genes within the cluster suggests a coordinated regulation and function in the production of the pacidamycin scaffold. researchgate.net The discovery of this physically co-localized and co-regulated set of genes, known as a biosynthetic gene cluster (BGC), is a common characteristic for the production of secondary metabolites like antibiotics in fungi and bacteria.

Bioinformatic Analysis of Open Reading Frames (ORFs)

Bioinformatic analysis of the 22 identified ORFs provided significant insights into their potential roles in pacidamycin biosynthesis. nih.gov Of these, 17 ORFs could be assigned putative functions based on sequence homology to known enzymes. nih.gov The analysis revealed a fascinating and highly dissociated nature of the nonribosomal peptide synthetase (NRPS) system responsible for assembling the peptide portion of pacidamycin. researchgate.netnih.gov Instead of large, multi-modular enzymes, the pacidamycin cluster encodes a series of smaller, dissociated NRPS modules and domains. researchgate.netnih.gov

The bioinformatic search identified genes encoding a total of four adenylation (A) domains, four thiolation (T) domains, three condensation (C) domains, and one thioesterase (TE) domain, all of which are characteristic components of NRPS systems. nih.gov The fragmented arrangement of these NRPS domains is analogous to the assembly line observed in the biosynthesis of other natural products like andrimid. nih.gov This dissociated nature suggests a complex interplay of individual protein domains to achieve the final complex structure of pacidamycin.

Enzymology of Pacidamycin Biosynthesis

The production of pacidamycin is orchestrated by a series of enzymatic reactions, with nonribosomal peptide synthetases (NRPSs) playing a central role in assembling the peptide backbone. The dissociated nature of the pacidamycin NRPS system presents a unique and intriguing model for studying peptide antibiotic biosynthesis.

Nonribosomal Peptide Synthetase (NRPS) Modules and Dissociated Domains

NRPSs are large, modular enzymes that synthesize peptides without the use of a ribosome template. wikipedia.org Each module is typically responsible for the incorporation of a single amino acid into the growing peptide chain and is composed of several domains with specific catalytic functions. researchgate.netd-nb.info In the case of pacidamycin biosynthesis, the NRPS machinery is notably fragmented into individual, monofunctional, or bifunctional proteins. researchgate.netnih.gov This requires a coordinated interaction between these separate entities to build the final product.

The core catalytic domains of NRPSs include the adenylation (A) domain, which selects and activates the amino acid substrate; the thiolation (T) or peptidyl carrier protein (PCP) domain, which covalently tethers the activated amino acid; and the condensation (C) domain, which catalyzes peptide bond formation. researchgate.netnih.govebi.ac.uk The biosynthesis of pacidamycin relies on the orchestrated action of these dissociated domains.

The adenylation (A) domain is the "gatekeeper" of NRPS systems, as it determines which amino acid building blocks are incorporated into the final peptide. researchgate.net This is achieved through a two-step process: the activation of a specific amino acid using ATP to form an aminoacyl-AMP intermediate, and the subsequent transfer of this activated amino acid to a cognate thiolation (T) domain. igem.org

In vitro enzymatic assays have been crucial in confirming the substrate specificities of the A domains within the pacidamycin gene cluster. researchgate.netnih.gov These experiments have established the following:

PacP: The A domain of PacP is responsible for activating 2,3-diaminopropionic acid (DAP). nih.gov

PacO: The A domain of PacO activates L-alanine (L-Ala). nih.gov

PacL: The A domain of PacL demonstrates specificity for m-tyrosine (m-Tyr). nih.gov Interestingly, the adenylation activity of PacL is dependent on the presence of an MbtH-like protein, PacJ. nih.gov

PacU: While not explicitly detailed in the provided context, as one of the four identified A domains, PacU is presumed to be responsible for activating another amino acid precursor of the pacidamycin scaffold.

The substrate specificities of PacP, PacO, and PacL are consistent with the amino acid constituents found in the pacidamycin structure. nih.gov

Table 1: Adenylation Domain Substrate Specificity in Pacidamycin Biosynthesis

| Adenylation Domain | Activated Amino Acid | Reference |

|---|---|---|

| PacP | 2,3-diaminopropionic acid (DAP) | nih.gov |

| PacO | L-alanine (L-Ala) | nih.gov |

| PacL | m-tyrosine (m-Tyr) | nih.gov |

The thiolation (T) domain, also known as a peptidyl carrier protein (PCP), plays a central role in NRPS-mediated synthesis by acting as a covalent carrier of the growing peptide chain. researchgate.netigem.org The T domain is post-translationally modified with a 4'-phosphopantetheine (B1211885) (PPt) arm, which terminates in a reactive thiol group. igem.org This thiol group forms a thioester bond with the activated amino acid transferred from the A domain. igem.org

In the pacidamycin biosynthetic pathway, PacH is one of the four identified T domains. nih.gov As a key carrier component, PacH would be responsible for holding and presenting one of the amino acid building blocks or a peptide intermediate for subsequent reactions, such as peptide bond formation catalyzed by a condensation domain. The dissociated nature of the pacidamycin NRPS system implies that these T domains must effectively interact with their partner A domains and the subsequent C domains to ensure the correct and efficient assembly of the peptide chain.

Condensation (C) Domain Role in Peptide Elongation and Release (e.g., PacI)

The condensation (C) domains are pivotal in the elongation of the peptide chain in NRPS systems. In pacidamycin biosynthesis, a freestanding C domain protein, PacI, plays a crucial and unusual role. nih.gov Unlike typical C domains that catalyze peptide bond formation between two amino acids, PacI is responsible for the final step of the peptide assembly: the release of the completed tetrapeptidyl chain from its carrier, the freestanding thiolation (T) domain protein PacH. nih.govacs.org

This release is not a simple hydrolysis but a condensation reaction where the tetrapeptidyl thioester on PacH is attacked by a nucleoside moiety. nih.gov Specifically, PacI catalyzes the formation of an amide linkage between the carboxyl group of the DABA3 residue of the peptidyl chain and the 5'-amino group of a uridine (B1682114) derivative. nih.gov This event marks the termination of the peptide elongation and the attachment of the nucleoside component, a hallmark of the pacidamycin structure. nih.gov

Notably, PacI exhibits a degree of substrate flexibility. While its natural substrate is likely a 3'-deoxy-4',5'-enamino uridine, in vitro studies have shown that PacI can also utilize other uridine derivatives like 5'-aminouridine, uridine, and 3'-deoxy-uridine as acceptor nucleophiles. nih.gov This promiscuity can lead to the formation of pacidamycin analogs with modified nucleoside parts, highlighting the potential for generating novel antibiotic variants through biosynthetic engineering. nih.gov

Thioesterase (TE) Domain Involvement

Thioesterase (TE) domains in NRPS pathways are typically responsible for the final release of the synthesized peptide from the enzymatic assembly line, often through hydrolysis or cyclization. ebi.ac.ukrsc.org The pacidamycin biosynthetic gene cluster encodes a TE domain as part of the PacP protein, which is a tridomain protein (A-T-TE). nih.govnih.gov

Initially, it was presumed that the TE domain of PacP would catalyze the release of the final tetra/pentapeptidyl chain from the NRPS machinery. nih.gov However, further research revealed a more intricate mechanism. The freestanding C domain, PacI, was identified as the enzyme responsible for releasing the assembled peptide from the carrier protein PacH by condensation with a uridine derivative. nih.govacs.org

While the precise role of the TE domain of PacP in the main biosynthetic pathway of pacidamycin remains to be fully elucidated, TE domains in other NRPS systems have been shown to have editing or proofreading functions. rsc.org They can remove incorrectly loaded or stalled intermediates from the thiolation domains, ensuring the fidelity and efficiency of the assembly line. rsc.org It is plausible that the PacP-TE domain performs a similar quality control function in pacidamycin biosynthesis, although this is yet to be experimentally confirmed.

Tailoring Enzymes and Post-Assembly Modifications

The structural diversity and biological activity of pacidamycins are significantly enhanced by the action of tailoring enzymes that introduce specific chemical modifications after the core peptide scaffold is assembled. pnas.orgresearchgate.net These modifications include N-methylation, the formation of a unique ureido linkage, the synthesis of nonproteinogenic amino acids, and enzymatic alterations to the uridine moiety. pnas.orgresearchgate.netresearchgate.net

N-Methylation Catalysis (e.g., PacV)

A key structural feature of pacidamycins is the N-methylation of the 2S,3S-diaminobutyric acid (DABA) residue. pnas.orgnih.gov This modification is catalyzed by a stand-alone S-adenosylmethionine (SAM)-dependent N-methyltransferase, PacV. nih.govnih.gov

Formation of the Ureido Linkage (e.g., PacJ, PacN, PacO)

A distinctive feature of the pacidamycin peptide backbone is the presence of a ureido linkage connecting two amino acid residues. pnas.orgacs.org The formation of this unusual bond is a multi-step process involving several dedicated enzymes, including PacJ, PacN, and PacO. pnas.orgnih.gov

The process begins with the activation of L-Ala by the adenylation (A) domain of PacO, which is then loaded onto the thiolation (T) domain of PacN. pnas.org Separately, another aromatic amino acid (like L-Phe or L-Trp) is activated by PacL, a process that requires the presence of the MbtH-like protein PacJ for full activity. pnas.org This activated aromatic amino acid is then transferred to PacL.

The key ureido bond formation is catalyzed by the condensation (C) domain of PacN. pnas.org It facilitates the linkage between the Ala-S-PacN and the aromatic aminoacyl-S-PacL, resulting in a ureido-dipeptide tethered to PacN. pnas.org This entire enzymatic machinery ensures the creation of this non-standard peptide bond, which is a critical element of the pacidamycin scaffold. pnas.orgresearchgate.net This ureido dipeptide is subsequently transferred to the α-amino group of the DABA residue, a reaction catalyzed by the condensation domain protein PacD. nih.govnih.gov

Biosynthesis of Nonproteinogenic Amino Acids (e.g., 2S,3S-Diaminobutyric Acid (DABA) by PacQST)

The central building block of the pacidamycin structure is the nonproteinogenic amino acid (2S,3S)-diaminobutyric acid (DABA). researchgate.netresearchgate.net The biosynthesis of this crucial precursor is attributed to a set of enzymes encoded by the pacQST genes within the biosynthetic cluster. pnas.orgnih.gov

It is proposed that DABA is synthesized from L-threonine. nih.govpsu.edu The enzymes PacQ, PacS, and PacT are believed to work in concert to achieve this transformation. nih.gov PacS, in particular, is predicted to be a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that catalyzes a β-replacement reaction, where the hydroxyl group of threonine is replaced by an amino group, likely derived from ammonia. nih.govpsu.edu This pathway for DABA formation is a critical upstream step that provides the unique diamino acid necessary for the assembly of the pacidamycin core. The stereospecificity of the process is crucial, as the subsequent enzymes in the pathway, such as the adenylation domain of PacP, show a preference for the (2S,3S)-isomer of DABA. nih.gov

Enzymatic Modifications of the Uridine Moiety (e.g., PacK/Pac11)

The pacidamycin structure includes an unusual 3'-deoxy-4',5'-enamino-uridine moiety. pnas.org The biosynthesis of this modified nucleoside starts from uridine and involves a series of enzymatic modifications. researchgate.net One of the key enzymes in this process is PacK (also referred to as Pac11). researchgate.netresearchgate.net

PacK is a flavin-dependent dehydrogenase that catalyzes the initial oxidation of the 5'-hydroxyl group of uridine to produce uridine-5'-aldehyde. researchgate.net This aldehyde is a key intermediate that undergoes further transformations, including transamination and dehydration, to form the final 3'-deoxy-4',5'-enamino-uridine that is attached to the peptide chain. researchgate.net The enzymatic modification of the uridine moiety is a critical part of the biosynthetic pathway, creating the distinctive nucleoside component that is essential for the biological activity of pacidamycins. researchgate.net

| Enzyme | Function in Pacidamycin Biosynthesis |

| PacI | A freestanding condensation (C) domain protein that catalyzes the release of the assembled tetrapeptidyl chain from the carrier protein PacH and its condensation with a uridine derivative. |

| PacP-TE | A thioesterase (TE) domain that is part of the PacP protein; its precise role is not fully confirmed but may involve proofreading or editing functions. |

| PacV | A stand-alone S-adenosylmethionine (SAM)-dependent N-methyltransferase responsible for the N-methylation of the DABA residue. |

| PacJ | An MbtH-like protein that is required for the full activity of the adenylation domain of PacL in activating aromatic amino acids for ureido linkage formation. |

| PacN | A C-T didomain protein where the condensation (C) domain catalyzes the formation of the ureido bond between two amino acids. |

| PacO | An adenylation (A) domain-containing protein that activates L-Ala for its incorporation into the ureido-dipeptide. |

| PacQST | A set of enzymes (PacQ, PacS, and PacT) responsible for the biosynthesis of the nonproteinogenic amino acid (2S,3S)-diaminobutyric acid (DABA) from L-threonine. |

| PacK/Pac11 | A flavin-dependent dehydrogenase that catalyzes the oxidation of the 5'-hydroxyl group of uridine to uridine-5'-aldehyde, the first step in the modification of the nucleoside moiety. |

Role of tRNA-Dependent Peptide Bond Formation (e.g., PacB)

A key step in the biosynthesis of pentapeptidyl pacidamycins is the addition of the N-terminal amino acid, a reaction that falls outside the canonical NRPS mechanism. This step is catalyzed by PacB, a specialized enzyme that functions as a tRNA-dependent aminoacyltransferase. pnas.orgnih.gov The function of PacB was elucidated through a combination of genetic deletion experiments in the producing organism, Streptomyces coeruleorubidus, and detailed enzymatic analysis of the purified protein in vitro. nih.govpnas.org

PacB specifically catalyzes the transfer of an alanyl residue from a charged alanyl-tRNA (Ala-tRNA) to the N-terminus of the tetrapeptide intermediate. nih.govpnas.org This intermediate is not free in solution but is covalently tethered as a thioester to PacH, a freestanding thiolation (T) domain protein that serves as a central scaffold in the NRPS assembly line. pnas.orgnih.govpnas.org The reaction elongates the tetrapeptide to a pentapeptide, completing the core peptide backbone of pacidamycins like pacidamycin 2. nih.gov

This mechanism represents a fascinating intersection of primary and secondary metabolism, where PacB "hijacks" an aminoacyl-tRNA, a molecule typically reserved for ribosomal protein synthesis, and incorporates it into a secondary metabolite pathway. nih.govnih.gov PacB is presumed to utilize Ala-tRNA from the cell's general metabolic pool, as bioinformatic analysis did not identify a dedicated tRNA gene within the pacidamycin biosynthetic gene cluster. nih.gov The characterization of PacB placed it in a new group of tRNA-dependent peptide bond-forming enzymes used in natural product biosynthesis, distinct from the previously identified cyclodipeptide synthases. pnas.orgnih.govpnas.org

| Enzyme | Function | Mechanism |

| PacB | tRNA-dependent Aminoacyltransferase | Catalyzes the transfer of an alanyl residue from alanyl-tRNA to the N-terminus of the NRPS-bound tetrapeptide intermediate. pnas.orgnih.govpnas.org |

Reconstitution and Proposed Biosynthetic Assembly Line Logic

The highly dissociated nature of the pacidamycin NRPS system presented a puzzle for understanding its assembly logic. nih.govacs.org Through the systematic in vitro reconstitution of the pathway using purified enzymes, researchers have delineated the catalytic steps and proposed a comprehensive model for the assembly of the pacidamycin scaffold. nih.govnih.gov This work has revealed an unusual "middle-outward" assembly strategy. researchgate.net

The complete in vitro reconstitution of the tetrapeptide scaffold was achieved with a minimum of nine purified enzymes (PacD, PacH, PacI, PacJ, PacL, PacN, PacO, PacP, and PacU). nih.govnih.gov The subsequent addition of purified PacB, along with tRNA and an aminoacyl-tRNA synthetase to generate alanyl-tRNA, successfully yielded the final pentapeptide products, confirming the proposed biosynthetic sequence. nih.gov

The proposed assembly line logic is as follows:

Initiation at the Core: The assembly begins not at a terminal amino acid, but with the central 2,3-diaminobutyric acid (DABA) residue. researchgate.netnih.gov The A-domain of PacP activates DABA, which is then loaded onto its cognate T-domain. pnas.orgnih.gov

Peptide Chain Elongation (C-Terminus): The C-terminal ureido dipeptide is synthesized separately. The A-domain of PacO activates an alanine (B10760859) residue, which is loaded onto the T-domain of PacN. pnas.orgnih.gov Concurrently, the A-domain of PacL (assisted by the MbtH-like protein PacJ) activates the terminal aromatic amino acid (e.g., phenylalanine), loading it onto PacL's T-domain. pnas.orgnih.gov The C-domain of PacN then forges the unique ureido linkage between the two amino acids. pnas.org This dipeptide is subsequently transferred by the freestanding C-domain PacD to the α-amino group of the DABA residue, which is held on the central carrier protein PacH. nih.govnih.gov

Peptide Chain Elongation (N-Terminus): An A-domain protein (PacU or PacW) activates the next amino acid (e.g., m-tyrosine) and facilitates its attachment to the β-amino group of the DABA core, forming the tethered tetrapeptide intermediate (m-Tyr-DABA-Ala-Phe). nih.govnih.gov

Final Acylation via PacB: As described previously, PacB transfers an alanine from Ala-tRNA to the N-terminal m-tyrosine of the PacH-bound tetrapeptide, forming the pentapeptide. pnas.orgnih.gov

Chain Release and Termination: The assembly is terminated by the freestanding C-domain PacI. nih.gov PacI catalyzes a condensation reaction between the carboxyl group of the DABA residue on the fully assembled peptide and a 3′-deoxy-4′,5′-enaminouridine moiety, releasing the final pacidamycin from the PacH carrier protein. nih.govnih.gov

This reconstituted system not only validated the function of each enzyme but also demonstrated the remarkable flexibility and novel catalytic strategies employed in nature to construct complex bioactive molecules. nih.govacs.org

| Enzyme/Protein | Type | Proposed Function in Biosynthetic Assembly |

| PacP | NRPS (A-T) | Activates and tethers the central DABA building block. pnas.orgnih.gov |

| PacO | NRPS (A-T) | Activates and tethers Alanine for the ureido dipeptide. pnas.orgnih.gov |

| PacL | NRPS (A-T) | Activates and tethers the C-terminal aromatic amino acid (e.g., Phenylalanine). pnas.orgnih.gov |

| PacJ | MbtH-like | Assists PacL in activating its amino acid substrate. pnas.org |

| PacN | NRPS (C-T) | Catalyzes the formation of the C-terminal ureido dipeptide bond. pnas.orgnih.gov |

| PacD | NRPS (C) | Catalyzes the transfer of the ureido dipeptide to the α-amino group of DABA. nih.govnih.gov |

| PacU/PacW | NRPS (A) | Activates the N-terminal amino acid (e.g., m-Tyrosine) for attachment to DABA. nih.govnih.gov |

| PacH | NRPS (T) | Acts as the central peptidyl carrier protein, holding the growing peptide chain. nih.govacs.org |

| PacB | Transferase | Transfers an alanyl group from Ala-tRNA to the N-terminus of the tetrapeptide intermediate. nih.govpnas.org |

| PacI | NRPS (C) | Catalyzes the final release of the peptide chain by condensation with the uridine moiety. nih.govnih.gov |

Mechanism of Antimicrobial Action of Pacidamycins

Primary Molecular Target: MraY (Translocase I)

The primary molecular target of pacidamycins is the enzyme phospho-N-acetylmuramoyl-pentapeptide translocase, commonly known as MraY or Translocase I. nih.govfishersci.cauni.luwikipedia.orgfishersci.com MraY is an integral membrane protein that plays an indispensable role in the synthesis of the bacterial cell wall. fishersci.sewikipedia.orgsigmaaldrich.com Its essentiality for bacterial viability and its conservation across many bacterial species make it an attractive target for the development of novel antibiotics. fishersci.senp-mrd.org

Enzymatic Role of MraY in Bacterial Peptidoglycan Biosynthesis

MraY catalyzes the first of the membrane-associated steps in the intricate process of peptidoglycan biosynthesis. sigmaaldrich.comnp-mrd.orgepa.gov This pathway is responsible for creating the rigid mesh-like structure that encases bacterial cells, providing structural integrity and protection against osmotic stress. The synthesis of peptidoglycan begins in the cytoplasm with the formation of a soluble precursor molecule, UDP-N-acetylmuramoyl-pentapeptide (UDP-MurNAc-pentapeptide). fishersci.se

MraY's crucial function is to transfer the phospho-MurNAc-pentapeptide moiety from its water-soluble UDP carrier to a lipid carrier embedded within the cytoplasmic membrane, undecaprenyl phosphate (B84403) (C55-P). nih.govwikipedia.orgfishersci.senp-mrd.org This enzymatic reaction results in the formation of undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide, a molecule also referred to as Lipid I, with the concurrent release of uridine (B1682114) monophosphate (UMP). sigmaaldrich.comnp-mrd.org The formation of Lipid I is a pivotal step, as it anchors the hydrophilic peptidoglycan precursor to the cell membrane, a prerequisite for its subsequent transport across the membrane and incorporation into the growing peptidoglycan layer on the exterior of the cell. np-mrd.org

Inhibition of Lipid I Formation

Pacidamycins, including Pacidamycin 2, exert their antimicrobial activity by directly inhibiting the enzymatic function of MraY, thereby blocking the synthesis of Lipid I. nih.govwikipedia.org By obstructing this critical step, pacidamycins effectively halt the entire downstream process of peptidoglycan biosynthesis. Without the continuous formation of new peptidoglycan, the bacterial cell wall becomes compromised, particularly in growing and dividing cells, leading to structural instability, cell lysis, and ultimately, bacterial death. The inhibition of MraY by pacidamycins has been demonstrated in vitro, showing a clear disruption of Lipid I formation in the presence of these antibiotics. np-mrd.org

Specificity of MraY Inhibition by Pacidamycins

The inhibitory action of pacidamycins on MraY is highly specific, a characteristic attributed to the unique structural features of these antibiotics and their ability to interact with the enzyme's active site and potentially other allosteric sites.

Substrate Mimicry Hypothesis

The prevailing hypothesis to explain the specific inhibition of MraY by pacidamycins is based on the principle of substrate mimicry. fishersci.caepa.govwikipedia.org According to this model, the molecular structure of pacidamycins closely resembles that of the natural substrate of MraY, UDP-MurNAc-pentapeptide. fishersci.ca This structural similarity allows pacidamycins to bind to the active site of MraY, effectively competing with the natural substrate. Once bound, however, the pacidamycin molecule is unable to undergo the catalytic reaction that MraY performs on UDP-MurNAc-pentapeptide. This competitive and non-productive binding sequesters the enzyme, preventing it from processing its natural substrate and thereby inhibiting the formation of Lipid I.

The following table highlights the structural similarities between the natural substrate and pacidamycins, which supports the substrate mimicry hypothesis.

| Feature | UDP-MurNAc-pentapeptide | Pacidamycins |

| Nucleoside Moiety | Uridine diphosphate | Uridine |

| Peptide Component | Pentapeptide chain | Tetrapeptide or pentapeptide chain |

| Overall Shape | Flexible, allowing for binding to the MraY active site | Conformationally similar to the natural substrate |

Structural Determinants for MraY Binding (e.g., Uracil-Ribose Moiety)

Several structural components of the pacidamycin molecule are crucial for its effective binding to MraY. Among the most critical is the uracil-ribose moiety. nih.govwikipedia.org This part of the molecule is a key determinant for the interaction with the MraY target. The uracil (B121893) base and the attached ribose sugar are thought to fit into a specific binding pocket within the MraY active site, mimicking the interaction of the uridine portion of the natural substrate. The 4',5'-enamide linkage attaching the 3'-deoxyuridine (B14125) nucleoside to the peptide chain is another significant feature of the pacidamycin scaffold. nih.gov

Recent structural studies of MraY in complex with various inhibitors have further illuminated the importance of the uridine binding pocket. These studies suggest that while there is some tolerance for modifications in the ribosyl moiety, alterations to the uracil moiety are more likely to disrupt the critical interactions with the amino acid residues lining this pocket, leading to a loss of inhibitory activity.

Implications of Protein-Protein Interaction Sites in MraY Inhibition

Emerging research suggests that the mechanism of MraY inhibition by uridyl peptide antibiotics like pacidamycins may be more complex than simple competitive inhibition at the active site. There is evidence for the existence of protein-protein interaction sites on MraY that are distinct from the catalytic center. wikipedia.orgwikipedia.org One such site, located on the extracellular face of the cytoplasmic membrane, has been identified as the interaction point for the lysis protein E from bacteriophage φX174. epa.govwikipedia.org

Intriguingly, some uridyl peptide antibiotics, including members of the pacidamycin and muraymycin families, exhibit structural resemblances to the sequence motif of protein E that interacts with MraY. epa.gov This has led to the hypothesis that these antibiotics may also interact with this extracellular site as part of their inhibitory mechanism. epa.gov This interaction could potentially induce a conformational change in MraY that allosterically inhibits its catalytic activity or prevents its interaction with other proteins essential for cell wall synthesis. This dual-site interaction model, involving both the active site and an external protein-protein interaction site, could explain the high potency and specificity of these antibiotics.

Microbial Resistance Mechanisms to Pacidamycins

Mechanisms of Intrinsic Resistance in Bacterial Species (e.g., Escherichia coli, Staphylococcus aureus)

While pacidamycins are potent inhibitors of the MraY enzyme in many bacteria, including Escherichia coli and Staphylococcus aureus, these species exhibit high levels of intrinsic resistance to the antibiotic in vivo. nih.gov This inherent insusceptibility means that organisms like E. coli and S. aureus are naturally resistant to pacidamycins, with Minimum Inhibitory Concentrations (MICs) often exceeding 100 µg/ml. nih.govnih.gov

The primary reasons for this intrinsic resistance are thought to be a combination of two main factors:

Lack of Uptake: The antibiotic may be unable to penetrate the bacterial cell envelope to reach its cytoplasmic target, the MraY translocase I, which is located on the inner membrane. nih.gov

Efflux Pumps: Bacteria can actively expel the antibiotic from the cell before it can exert its effect. In E. coli, the AcrAB-TolC efflux pump has been implicated in the intrinsic resistance to the structurally related mureidomycin antibiotics. nih.govasm.org

Although the MraY enzyme purified from both E. coli and S. aureus is effectively inhibited by pacidamycin in laboratory settings, the cellular defenses of these bacteria prevent the antibiotic from reaching its target within the living organism. nih.gov

Mechanisms of Acquired Resistance in Pseudomonas aeruginosa

In contrast to the intrinsic resistance seen in E. coli, P. aeruginosa is initially susceptible to pacidamycins but can rapidly develop acquired resistance. nih.gov This acquisition of resistance occurs through distinct mechanisms, leading to varying levels of insusceptibility.

The primary route for pacidamycin entry into P. aeruginosa is through the Oligopeptide Permease (Opp) system, an ATP-binding cassette (ABC) transporter responsible for importing small peptides. nih.govgardp.orgtandfonline.com Pacidamycin's peptide-like structure allows it to be recognized and transported by this system, a process sometimes referred to as illicit transport. researchgate.netasm.org The Opp system in P. aeruginosa is encoded by the opp-fabI operon and is essential for the antibiotic to cross the inner membrane and reach its MraY target. nih.gov Specifically, the two periplasmic binding proteins, OppA and OppB, are both required for the uptake of pacidamycin. nih.govnih.gov Consequently, a functional Opp system is a prerequisite for pacidamycin susceptibility in P. aeruginosa. gardp.orgresearchgate.net

While impaired uptake is the main driver of high-level resistance, efflux pumps also contribute to pacidamycin resistance in P. aeruginosa. nih.gov The MexAB-OprM pump, which is constitutively expressed, plays a role in the intrinsic resistance of P. aeruginosa. nih.govasm.org Strains with an inactive MexAB-OprM system are more susceptible to pacidamycin. nih.gov

Furthermore, overexpression of specific Resistance-Nodulation-Division (RND) family efflux pumps can lead to acquired, low-level resistance. nih.govnih.gov Studies have shown that mutants overexpressing either the MexAB-OprM or the MexCD-OprJ multidrug resistance efflux pumps exhibit intermediate resistance to pacidamycin. nih.govasm.org These mutants are also cross-resistant to other antibiotics such as levofloxacin, tetracycline, and erythromycin. nih.govnih.gov However, the resistance conferred by efflux pump overexpression is significantly lower than that caused by the loss of the Opp uptake system. researchgate.net While the AcrAB-TolC pump is a key factor in the intrinsic resistance of E. coli, the clinically relevant pumps for acquired resistance to pacidamycins in P. aeruginosa are primarily MexAB-OprM and MexCD-OprJ. nih.govbmbreports.orgmdpi.com

The genetic foundation for high-level resistance to pacidamycin in P. aeruginosa is predominantly mutations within the opp operon. nih.govfrontiersin.orgfrontiersin.org Since the Opp transporter is not essential for the bacterium's survival in many conditions, mutations that inactivate this uptake system can arise without a significant fitness cost. researchgate.netresearchgate.net

Research using transposon mutagenesis identified that insertions in the opp genes, particularly oppB, lead to high-level pacidamycin resistance. nih.govnih.gov Inactivation of various components of the Opp system, including the periplasmic binding proteins (OppA, OppB) and the membrane transport proteins (OppC, OppD), results in resistance. nih.gov These mutations prevent the uptake of the antibiotic, effectively blocking it from reaching its intracellular target. This loss of function in the Opp system is the primary mechanism behind the high frequency and high level of pacidamycin resistance observed in P. aeruginosa. nih.govnih.gov

Advanced Research in Pacidamycin Analogues and Synthetic Biology

Structure-Activity Relationship (SAR) Studies of Pacidamycins and Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological effect. For pacidamycins, these studies have provided crucial insights into which parts of the molecule are essential for its antibacterial activity and which can be modified to enhance efficacy or overcome resistance.

The pacidamycin scaffold contains a unique tetra/pentapeptidyl chain that reverses direction twice. nih.gov This peptide portion has been a primary target for modification to explore its impact on biological activity.

The peptide chain consists of several amino acid residues, and variations at these positions have been shown to influence the resulting compound's activity. The core structure includes a 2,3-diaminobutyric acid (DABA) residue, which serves as a branching point. nih.govpnas.orgresearchgate.net Attached to the α-amino group of DABA is an L-Ala, which is connected to a C-terminal aromatic amino acid (like phenylalanine, tryptophan, or m-tyrosine) via a rare ureido linkage. pnas.orgbeilstein-journals.org An N-terminal amino acid or dipeptide is attached to the β-amino group of DABA. nih.govpnas.org

Research has shown that the nonribosomal peptide synthetase (NRPS) machinery responsible for assembling this peptide chain exhibits a degree of flexibility. dovepress.comnih.gov This has allowed for the creation of analogues with different amino acids at both the N- and C-termini. For instance, the adenylation (A) domains of the NRPS assembly line, which are responsible for selecting the amino acid building blocks, have shown relaxed substrate specificity. pnas.orgdovepress.com This has been exploited to incorporate various amino acids, leading to the generation of multiple pacidamycin analogues. nih.govdovepress.com Studies involving precursor-directed biosynthesis have successfully incorporated various tryptophan analogues at the C-terminus, demonstrating the system's tolerance for variation at this position. nih.govst-andrews.ac.uk Remarkably, incorporating 2-methyl-, 7-methyl-, 7-chloro-, and 7-bromotryptophans resulted in higher yields of the corresponding pacidamycin analogues than the natural product. nih.govst-andrews.ac.uk Conversely, substitutions at positions 4, 5, and 6 of the tryptophan ring led to low or no incorporation. nih.govst-andrews.ac.uk

The following table summarizes the results of incorporating various tryptophan analogues into the pacidamycin structure.

| Precursor Fed to S. coeruleorubidus | Position of Substitution | Resulting Pacidamycin Analogue | Relative Production Yield |

| Tryptophan (Natural) | - | Pacidamycin | Normal |

| 2-Methyltryptophan | 2 | 2-Methylpacidamycin | Higher than natural |

| 7-Methyltryptophan | 7 | 7-Methylpacidamycin | Higher than natural |

| 7-Chlorotryptophan | 7 | 7-Chloropacidamycin | Higher than natural |

| 7-Bromotryptophan | 7 | 7-Bromopacidamycin | Higher than natural |

| 4-Methyltryptophan | 4 | 4-Methylpacidamycin | Low/No incorporation |

| 5-Methyltryptophan | 5 | 5-Methylpacidamycin | Low/No incorporation |

| 6-Methyltryptophan | 6 | 6-Methylpacidamycin | Low/No incorporation |

This table is based on findings from precursor-directed biosynthesis experiments. nih.govst-andrews.ac.uk

The nucleoside moiety and the central diamino acid are critical components for the biological activity of pacidamycins. The uridine-derived portion is a key determinant for binding to the MraY target. pnas.org The pacidamycin skeleton features a 3'-deoxyuridine (B14125) nucleoside attached to the DABA residue via a unique 4',5'-enamide linkage. nih.govpnas.org

Modifications to the nucleoside have been explored to understand their effect on interaction with MraY. The enzyme PacI, a condensation (C) domain protein, catalyzes the attachment of the assembled peptide to the nucleoside. nih.gov PacI displays relaxed substrate specificity, accepting alternatives to the natural 5'-aminouridine, such as uridine (B1682114) and 3'-deoxyuridine, to form an oxoester linkage instead of the natural amide bond. nih.gov This flexibility allows for the enzymatic synthesis of analogues with varied nucleoside parts. nih.gov However, significant alterations can be detrimental. For example, while the reduction of the 4'-exo double bond to create dihydropacidamycin D resulted in a compound with comparable antibacterial activity, further chemical modifications to the uracil (B121893) ring itself led to derivatives that could no longer inhibit MraY, highlighting the uracil's crucial role. frontiersin.org

The central (2S,3S)-diaminobutyric acid (DABA) residue is another key structural feature, acting as the branch point for the peptide chain and the connection point for the nucleoside. researchgate.net The biosynthetic machinery has shown it can incorporate variations at this position. In vitro biosynthesis experiments have generated pacidamycin analogues with variations in the central diamino acid, among other positions. dovepress.com

| Modification Site | Type of Modification | Effect on Activity/Binding |

| Nucleoside (Uracil ring) | Chemical modification | Loss of MraY inhibition frontiersin.org |

| Nucleoside (Ribose moiety) | Hydrogenation of 4',5'-enamide bond | Comparable activity to parent compound frontiersin.org |

| Nucleoside (Linkage) | Formation of oxoester bond (via Uridine) | Analogue produced, activity evaluation pending nih.gov |

| Diamino Acid | Substitution with alternatives | Analogue produced, activity evaluation pending dovepress.com |

This table summarizes key findings on how modifications to the nucleoside and diamino acid components affect pacidamycin's biological properties.

Influence of Peptide Chain Variations on Biological Activity

Strategies for Generating Novel Pacidamycin Analogues

The generation of novel pacidamycin analogues is driven by the need for new antibiotics and is facilitated by the unique, dissociated nature of the pacidamycin biosynthetic gene cluster. acs.orgpnas.org Combinatorial biosynthesis, which leverages the natural flexibility of biosynthetic pathways, has emerged as a powerful and environmentally friendly strategy to create "unnatural" natural products. dovepress.com

Precursor-directed biosynthesis is a technique that involves feeding structural analogues of natural biosynthetic precursors to a microorganism, which then incorporates them into the final product. dovepress.comresearchgate.net This method takes advantage of the inherent substrate promiscuity of the biosynthetic enzymes. dovepress.comnih.gov

The biosynthetic machinery of Streptomyces coeruleorubidus, the producer of pacidamycins, has shown remarkable substrate promiscuity. nih.govrsc.org The enzymes in the pacidamycin assembly line, particularly the adenylation (A) domains (like PacL, PacO, PacP) and the condensation (C) domain (PacI), are not strictly specific to their native substrates. nih.govpnas.orgdovepress.com This promiscuity allows them to recognize and process alternative amino acid and nucleoside building blocks. nih.govdovepress.com

Researchers have successfully exploited this trait by feeding various tryptophan analogues to the fermentation culture, leading to the production of new pacidamycin derivatives. dovepress.comnih.gov This approach has also been used to incorporate fluorinated phenylalanine analogues. thieme-connect.com The ability of the enzymatic assembly line to accept these varied precursors is a testament to its flexibility and provides a direct route to novel compounds. nih.govacs.org

The incorporation of non-natural or synthetic precursors is a cornerstone of precursor-directed biosynthesis. dovepress.comnih.gov By supplementing the growth medium of S. coeruleorubidus with synthetic amino acids, researchers have been able to generate a portfolio of new pacidamycins. nih.govst-andrews.ac.uk A key example is the successful incorporation of halogenated tryptophan analogues, such as 7-chloro- and 7-bromotryptophan. nih.govst-andrews.ac.uk The introduction of a halogen atom is particularly significant as it provides a chemical handle for further synthetic modifications, such as palladium-mediated cross-coupling reactions, thereby opening up access to a much wider array of derivatives. nih.govst-andrews.ac.ukresearchgate.net Furthermore, halogenated analogues have been created by introducing a tryptophan halogenase gene into the pacidamycin-producing strain, which generates the halogenated precursor in vivo. nih.govresearchgate.net

This strategy not only diversifies the C-terminal amino acid but has also been applied to probe N-terminal specificity. dovepress.com The ability to incorporate these non-natural building blocks highlights the potential of combining chemical synthesis and biosynthesis—a chemogenetic approach—to expand the structural diversity of the pacidamycin family. thieme-connect.comnih.gov

Exploitation of Substrate Promiscuity of Biosynthetic Enzymes

Combinatorial Biosynthesis and Genetic Engineering

Combinatorial biosynthesis and genetic engineering have emerged as powerful strategies to expand the structural diversity of the pacidamycin family of antibiotics. These approaches leverage the understanding of the pacidamycin biosynthetic gene cluster (pac cluster) to create novel derivatives. The inherent modularity of the Nonribosomal Peptide Synthetase (NRPS) system responsible for pacidamycin assembly, combined with the relaxed substrate specificity of its enzymes, provides a fertile ground for such engineering efforts. st-andrews.ac.uk

Heterologous Expression of Biosynthetic Gene Clusters

The successful identification and sequencing of the pacidamycin biosynthetic gene cluster from Streptomyces coeruleorubidus has been a cornerstone of advanced research into these compounds. pnas.orgnih.gov The cluster, spanning approximately 31 kb, contains 22 open reading frames (ORFs) that encode the entire enzymatic machinery required for pacidamycin production. pnas.orgresearchgate.net

A significant breakthrough was the heterologous expression of this entire gene cluster in a more genetically tractable host, Streptomyces lividans. nih.govresearchgate.net This achievement confirmed the identity and completeness of the cloned gene cluster and demonstrated its functionality in a foreign host. The expression of the pac cluster in S. lividans resulted in the production of known pacidamycins, such as Pacidamycin D, as well as a previously unidentified analogue, Pacidamycin S. researchgate.net This success not only validated the functions of the genes within the cluster but also established a platform for future genetic manipulation and combinatorial biosynthesis experiments aimed at generating new uridyl peptide antibiotics. nih.govresearchgate.net The ability to transfer and express the complete pathway provides a crucial tool for overcoming challenges associated with the native producer and for scaling up the production of desired analogues.

Engineering of NRPS Assembly Lines

The biosynthesis of the pacidamycin peptide backbone is governed by a highly unusual and dissociated Nonribosomal Peptide Synthetase (NRPS) assembly line. pnas.orgacs.org Unlike canonical NRPS systems where enzymes are large, multi-domain proteins, the pacidamycin pathway utilizes a collection of smaller, individual proteins (PacA-V) that work together in trans. pnas.orgresearchgate.net This fragmented nature presents unique opportunities for engineering.

Key findings from the characterization of this assembly line include:

Dissociated Modules : The system includes separate, monofunctional, and bifunctional proteins for adenylation (A), thiolation (T), and condensation (C) domains. pnas.orgacs.org For instance, PacL, PacO, and PacP are individual adenylation domains that activate specific amino acids (m-Tyr, L-Ala, and diaminopropionate, respectively). pnas.orgnih.gov

Enzyme Promiscuity : The NRPS enzymes, particularly the adenylation domains, exhibit relaxed substrate specificity. researchgate.net This natural promiscuity is responsible for the variety of pacidamycin analogues found in the native producer and is a key feature exploited in engineered biosynthesis. pnas.org It allows the incorporation of different amino acids at specific positions in the peptide chain. researchgate.net

Ureido Bond Formation : The formation of the rare ureido linkage between the fourth and fifth amino acid residues has been reconstituted in vitro using the purified enzymes PacL, PacJ, PacN, and PacO, shedding light on how this unusual moiety is assembled. pnas.orgnih.gov

Engineering efforts focus on exploiting these features, for example, by feeding the system with non-native amino acid precursors or by targeted gene modification to alter enzyme specificities, thereby creating novel pacidamycin structures. st-andrews.ac.uk The concise and dissociated nature of the cluster makes it a valuable model system for understanding the fundamental interactions of NRPSs. nih.gov

In vitro Total Biosynthesis and Chemoenzymatic Approaches

Moving beyond in vivo manipulation, researchers have successfully reconstituted the pacidamycin biosynthetic pathway in vitro. This approach offers a powerful, cell-free system for studying the enzymatic cascade and for producing pacidamycin analogues with greater control. acs.orgnih.gov

A landmark study identified the minimum set of nine enzymes required to assemble the core uridyl tetrapeptide scaffold of pacidamycin from its basic building blocks (amino acids and nucleoside monomers). acs.org This in vitro total biosynthesis system has been instrumental in elucidating the function of key components, such as the freestanding thiolation (T) domain PacH, which acts as a crucial carrier for the growing peptide chain, and the condensation (C) domain PacI, which catalyzes the final release of the assembled peptide via attachment of the uridine moiety. acs.org

The substrate promiscuity of the enzymatic assembly line was further demonstrated in this cell-free environment. By supplying alternative amino acid and nucleoside substrates, researchers have generated a variety of pacidamycin analogues. acs.org For example, nine different analogues were synthesized in vitro by varying the C-terminal aromatic amino acid, the central diamino acid, and the uridine component, simply by using the nine core proteins (PacD, PacH, PacI, PacJ, PacL, PacN, PacO, PacP, and PacU). acs.org

This work provides a foundation for chemoenzymatic strategies, which combine the strengths of chemical synthesis and biocatalysis. nih.govbeilstein-journals.orgmdpi.com Linear peptide precursors, potentially containing unnatural amino acids, can be synthesized chemically and then subjected to cyclization or modification by specific pacidamycin biosynthetic enzymes, such as the thioesterase domains, in vitro. beilstein-journals.org

Semi-Synthetic Derivatization and Chemical Modifications

Semi-synthetic approaches, which combine microbial fermentation with subsequent chemical modification, provide a powerful route to novel pacidamycin analogues that may be inaccessible through purely biological or chemical methods. st-andrews.ac.uk This strategy often involves two key steps: the biosynthetic production of a specifically functionalized precursor, followed by a targeted chemical reaction.

A prime example of this "geno-chemetic" strategy involves the introduction of a halogen atom into the pacidamycin structure, which then serves as a chemical handle for further derivatization. st-andrews.ac.uk This was achieved through a combinatorial biosynthesis approach where the gene for a tryptophan halogenase (prnA) was introduced into the pacidamycin-producing organism. st-andrews.ac.uk The halogenase chlorinated the tryptophan precursor, which was then incorporated by the pacidamycin NRPS machinery to produce chloropacidamycins.

The true power of this method was demonstrated in the second step: the halogenated pacidamycin, even in crude fermentation extracts, could be subjected to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. st-andrews.ac.uk This allowed for the attachment of a wide range of new aryl groups to the pacidamycin scaffold under mild, aqueous conditions, rapidly generating a library of novel derivatives. st-andrews.ac.uk This hyphenated BIO-CHEM approach highlights how genetic engineering can be used to install a selectively reactive functional group that enables subsequent chemical diversification.

| Research Area | Key Method/Strategy | Outcome/Finding | Reference(s) |

| Combinatorial Biosynthesis | Precursor-Directed Biosynthesis | Feeding with tryptophan analogues (e.g., 7-chlorotryptophan) led to the production of new pacidamycin derivatives. | st-andrews.ac.uk |

| Genetic Engineering | Heterologous Expression | The entire pac gene cluster was expressed in Streptomyces lividans, producing Pacidamycin D and the new Pacidamycin S. | nih.govresearchgate.net |

| NRPS Engineering | In vitro Reconstitution | Identified highly dissociated NRPS modules and characterized the function of individual A-domains (PacL, PacO, PacP). | pnas.orgnih.gov |

| In vitro Total Biosynthesis | Cell-Free Enzyme Reconstitution | A minimum of nine enzymes were required to synthesize the pacidamycin scaffold. Nine new analogues were created by varying substrates. | acs.org |

| Semi-Synthesis | Geno-Chemetic Strategy | In vivo halogenation of pacidamycin followed by in vitro Suzuki-Miyaura cross-coupling to create new arylated analogues. | st-andrews.ac.uk |

Methodological Approaches in Pacidamycin Research

Genomic and Bioinformatic Methodologies

Genomic and bioinformatic tools have been fundamental in the initial stages of pacidamycin research, enabling the identification and analysis of the biosynthetic gene cluster (BGC) responsible for their production.

Genome Sequencing and Annotation for Biosynthetic Gene Cluster Identification

The journey into the biosynthesis of pacidamycins began with the genome sequencing of the producing organism, Streptomyces coeruleorubidus. metacyc.org Through 454 shotgun sequencing, researchers generated a draft genome of this bacterium, which was then subjected to bioinformatic analysis to locate the pacidamycin BGC. metacyc.org The identified cluster, spanning approximately 31 kilobases, was found to contain 22 open reading frames (ORFs), designated pacA through pacV. metacyc.org

Annotation of these ORFs provided initial clues into their functions. The cluster was found to encode a variety of enzymes, including highly dissociated nonribosomal peptide synthetase (NRPS) modules, which are characteristic of the assembly of peptide-based natural products. metacyc.org Additionally, genes predicted to be involved in the synthesis of the non-proteinogenic amino acid (2S,3S)-diaminobutyric acid (DABA) and the modification of the uridine (B1682114) core were identified. metacyc.org The presence of these specific genes served as a strong indicator that this cluster was indeed responsible for pacidamycin biosynthesis. metacyc.org

Comparative Genomics and Gene Cluster Mining

Comparative genomics has played a role in understanding the distribution and evolution of pacidamycin-like BGCs. For instance, a nearly identical BGC was discovered in the genome of Streptomyces roseosporus, a known producer of the antibiotic daptomycin, although pacidamycin production had not been reported from this strain. This comparison helped to define the boundaries of the pacidamycin gene cluster.

Furthermore, the identification of the pacidamycin BGC has facilitated gene cluster mining efforts to discover new, related uridyl peptide antibiotics. By using key enzymes from the pacidamycin pathway as probes in bioinformatic searches of other microbial genomes, researchers can identify novel BGCs that may produce structurally similar compounds with potentially new biological activities. The genetic organization of the pacidamycin cluster has also been compared to that of other uridyl peptide antibiotics like napsamycins and sansanmycins, revealing both conserved features and interesting divergences in their biosynthetic pathways.

Genetic Manipulation Techniques

Following the identification of the BGC, genetic manipulation techniques have been instrumental in functionally characterizing the pac genes and confirming their roles in pacidamycin biosynthesis.

Gene Deletion and Complementation Studies for Functional Assignment

To experimentally validate the functions of the genes within the pac cluster, targeted gene deletion studies have been performed. metacyc.org By creating in-frame deletions of specific genes in S. coeruleorubidus, researchers could observe the effect on pacidamycin production. For example, the deletion of pacO and pacP, which encode NRPS adenylation domains, resulted in the complete abolishment of pacidamycin biosynthesis, confirming their essential role in the assembly process. metacyc.org

Complementation studies, where a functional copy of the deleted gene is reintroduced into the mutant strain, have been used to restore production and definitively link a gene to its function. The deletion of pacU, another gene encoding an adenylation domain, led to the specific loss of pacidamycin D production, indicating its role in incorporating a specific amino acid found in this particular analogue. metacyc.org Similarly, the deletion of pacB was shown to eliminate the production of pentapeptidic pacidamycins, suggesting its involvement in the addition of the fifth amino acid.

Heterologous Expression Systems for Biosynthesis

Heterologous expression, the transfer of the pacidamycin BGC into a different, more genetically tractable host organism, has been a powerful tool for studying its biosynthesis. The entire pac gene cluster has been successfully expressed in Streptomyces lividans, a model organism for antibiotic production. The heterologous host was able to produce pacidamycin D and a new analogue, pacidamycin S, which confirmed that the identified cluster is complete and sufficient for biosynthesis. This approach not only validates the function of the BGC but also provides a platform for engineering the pathway to create novel pacidamycin derivatives.

Biochemical and Enzymatic Characterization

To gain a deeper understanding of the catalytic mechanisms involved in pacidamycin biosynthesis, key enzymes from the pathway have been produced in a pure, active form and characterized through in vitro assays. metacyc.org This biochemical approach allows for the detailed study of individual reaction steps and the substrate specificities of the involved enzymes.

For example, the adenylation domains PacL, PacO, and PacP were expressed and purified, and their amino acid substrate preferences were determined through ATP-PPi exchange assays. metacyc.org These experiments demonstrated that PacL activates L-m-tyrosine, PacO activates L-alanine, and PacP activates a precursor to DABA, which is consistent with the amino acid constituents of the pacidamycin scaffold. metacyc.org

Furthermore, in vitro reconstitution of parts of the biosynthetic pathway has been achieved. The formation of the unusual ureido linkage found in the pacidamycin structure was demonstrated in a test tube by combining the purified enzymes PacJ, PacL, PacN, and PacO with the necessary substrates. metacyc.org The characterization of PacB as a tRNA-dependent transferase that adds the final alanine (B10760859) residue to the pentapeptide chain is another example of how biochemical studies have elucidated the intricate details of this fascinating biosynthetic assembly line.

Protein Overexpression and Purification for In Vitro Studies

To investigate the enzymatic machinery responsible for pacidamycin biosynthesis, researchers rely on the overexpression and purification of specific proteins. The genes encoding the enzymes of interest, such as the nonribosomal peptide synthetase (NRPS) modules, are typically cloned into expression vectors. nih.govthermofisher.com These vectors are then introduced into a host organism, most commonly Escherichia coli, which serves as a factory for producing large quantities of the desired protein. nih.govthermofisher.com

The overexpressed proteins are often engineered to include affinity tags, such as a polyhistidine-tag (His-tag), which simplifies the purification process. thermofisher.compnas.org After cell lysis, the protein extract is passed through a chromatography column containing a resin that specifically binds to the tag. This allows for the selective capture of the target protein while other cellular components are washed away. Elution of the purified protein provides the necessary material for subsequent in vitro functional assays. thermofisher.com In the study of pacidamycin biosynthesis, several key enzymes, including PacL, PacO, PacP, and PacU, have been successfully overexpressed and purified using these techniques, enabling detailed characterization of their roles. nih.gov

In Vitro Enzyme Activity Assays (e.g., ATP-[32P]PPi Exchange Assay)

Once the biosynthetic enzymes are purified, their specific functions are determined through various in vitro activity assays. A classic and widely used method to study the substrate specificity of adenylation (A) domains within NRPSs is the ATP-[³²P]pyrophosphate (PPi) exchange assay. nih.govresearchgate.net This assay measures the reversible formation of an aminoacyl-adenylate intermediate, which is the first step in the activation of a specific amino acid by an A domain. nih.govnsf.gov

The assay relies on the principle that the A domain will catalyze the exchange of [³²P]PPi into ATP only in the presence of its cognate amino acid substrate. nih.gov By testing a range of amino acids, researchers can identify the specific substrate for a particular A domain. This method was instrumental in confirming the amino acid substrates for the A domains of PacL, PacO, and PacP, which activate m-Tyr, L-Ala, and diaminopropionate (a proxy for the natural substrate DABA), respectively. nih.govpnas.org The results of these assays provide direct evidence for the role of each enzyme in incorporating specific building blocks into the pacidamycin scaffold. pnas.org

Spectroscopic and Chromatographic Analyses for Metabolite Profiling (e.g., LC-HRMS)

To identify and quantify the various pacidamycin analogs produced by wild-type and mutant bacterial strains, as well as in in vitro enzymatic reactions, researchers employ powerful analytical techniques. Liquid chromatography-high resolution mass spectrometry (LC-HRMS) is a cornerstone of metabolite profiling in pacidamycin research. pnas.orgnih.govnih.gov

LC separates the complex mixture of metabolites based on their physicochemical properties, and the eluting compounds are then introduced into a high-resolution mass spectrometer. animbiosci.orgmdpi.com The mass spectrometer provides highly accurate mass-to-charge ratio measurements, allowing for the determination of the elemental composition of each metabolite. mdpi.com This information, combined with fragmentation patterns (MS/MS), enables the confident identification of known pacidamycins and the structural elucidation of novel derivatives. pnas.org LC-HRMS has been crucial for analyzing the metabolic output of Streptomyces coeruleorubidus and for detecting the products of in vitro reconstitution experiments, thereby validating the function of the biosynthetic genes. pnas.org

Synthetic Chemistry Methodologies

Synthetic chemistry provides invaluable tools for both the validation of proposed structures and the generation of novel pacidamycin analogs with potentially enhanced biological activity. These approaches range from the complete synthesis of the natural product to the chemical modification of isolated compounds.

Total Synthesis Strategies (e.g., for Pacidamycin D and Analogues)

The total synthesis of complex natural products like pacidamycin D is a significant undertaking that confirms the assigned structure and provides a platform for creating analogs that are inaccessible through biological methods. nih.govacs.org A key challenge in the synthesis of pacidamycins is the construction of the chemically sensitive Z-oxyacyl enamide moiety. nih.govacs.org

Successful strategies have involved the late-stage coupling of a complex tetrapeptide fragment with a vinyl halide component representing the uridine-derived portion of the molecule. nih.govacs.org Copper-catalyzed cross-coupling reactions have been effectively employed for this purpose. nih.govacs.org These synthetic routes are often designed to be convergent, allowing for the independent synthesis of the peptide and nucleoside fragments, which can then be combined to produce a variety of analogs by simply modifying the constituent building blocks. researchgate.net The total synthesis of pacidamycin D and its 3'-hydroxy analog has validated their structures and enabled further biological evaluation. nih.govacs.org

Semi-Synthetic Derivatization Approaches

Semi-synthetic methods leverage the natural pacidamycin scaffold, which is produced through fermentation, as a starting point for chemical modifications. This approach can be more efficient than total synthesis for generating a library of analogs. One strategy involves the enzymatic or chemical cleavage of a terminal amino acid to create a truncated intermediate, which can then be derivatized with different chemical moieties. google.com

Another powerful semi-synthetic strategy is the "GenoChemetic" approach. acs.org This involves feeding a halogenated precursor, such as 7-chlorotryptophan, to the pacidamycin-producing organism, resulting in the in vivo production of a halogenated pacidamycin analog. researchgate.net This halogen atom then serves as a chemical handle for further diversification through cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a wide range of new functionalities. acs.orgresearchgate.net Additionally, the inherent reactivity of the meta-tyrosine residue in some pacidamycins has been exploited in Pictet-Spengler reactions to generate further unnatural analogs. nih.gov

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis combines the strengths of both chemical synthesis and biocatalysis to create efficient and selective routes to complex molecules. nih.govbeilstein-journals.org In the context of pacidamycin research, this could involve the chemical synthesis of linear peptide-nucleoside precursors that are then cyclized or otherwise modified by a purified biosynthetic enzyme. beilstein-journals.org

For example, thioesterase (TE) domains from NRPS systems, which are responsible for the final cyclization and release of the peptide chain, have shown potential for use in chemoenzymatic synthesis due to their ability to accept synthetic substrate mimics. beilstein-journals.org This approach can overcome challenges in chemical synthesis, such as achieving high regioselectivity in macrocyclization. beilstein-journals.org The application of chemoenzymatic strategies to pacidamycin synthesis holds promise for the streamlined production of novel analogs for structure-activity relationship studies. nih.gov

Advanced Research Techniques

Advanced research methodologies have been pivotal in elucidating the intricacies of pacidamycins, particularly concerning their interaction with target enzymes and their biosynthetic pathways. These techniques encompass both laboratory-based structural biology and powerful computational analyses.

Structural Biology of Target Enzymes and Binding Interactions

The primary target of the pacidamycin family of antibiotics is the enzyme phospho-MurNAc-pentapeptide translocase (MraY), which is essential for the biosynthesis of the bacterial cell wall. psu.edunih.govcolab.wspnas.orgnih.gov MraY catalyzes the transfer of UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403), a crucial step in peptidoglycan formation. psu.edunih.gov The uridyl peptide antibiotics (UPAs), including pacidamycins, are structural mimics of the natural MraY substrate, UDP-N-acetylmuramoyl-pentapeptide. nih.govnih.gov

Research into the binding interactions of pacidamycins with MraY has revealed a potential link to a protein-protein interaction site. psu.edu Studies have shown that pacidamycins likely interact with an extracellular site on MraY. psu.edu This hypothesis is supported by evidence of structural resemblance between the UPAs and an Arg-Trp-x-x-Trp peptide motif involved in the interaction between bacteriophage φX174 protein E and E. coli MraY. psu.edu The pacidamycin structure, which contains two aromatic amino acids, and the muraymycin structure, which includes a cyclic arginine analogue, suggest they may engage with the same site. psu.edu

To investigate this interaction, mutant MraY enzymes were created. Specifically, mutations at positions F288L and E287A in the E. coli MraY enzyme were tested. psu.edu Pacidamycin 1 and Pacidamycin D demonstrated significantly reduced inhibition against the F288L mutant MraY compared to the wild-type enzyme, with 14-fold and 10-fold higher IC50 values, respectively. psu.edu This suggests a direct interaction with the Phenylalanine-288 residue. psu.edu A synthetic uridine-peptide analogue, compound 2, which also inhibits MraY, showed no detectable inhibition at a 1 mM concentration against either the F288L or E287A mutant enzymes, further supporting an interaction with both Phe-288 and Glu-287. psu.edu

Table 1: IC50 Values of Pacidamycins Against Wild-Type and Mutant MraY Enzymes

| Compound | Wild-Type MraY (µM) | F288L Mutant MraY (µM) | E287A Mutant MraY (µM) |

|---|---|---|---|

| Pacidamycin 1 | 2.1 | 29 | 3.2 |

| Pacidamycin D | 3.5 | 35 | 11 |

Data sourced from research on the mechanism of action of uridyl peptide antibiotics. psu.edu

Computational Modeling and in Silico Approaches

Computational methods have been indispensable in pacidamycin research, primarily in identifying and analyzing the biosynthetic gene cluster (BGC) responsible for its production. nih.govnih.govtandfonline.com Initial efforts to locate the BGC using conventional methods like PCR and Southern blotting proved challenging, necessitating the adoption of genome scanning and in silico hybridization. nih.govnih.govtandfonline.com

Researchers performed a 454 shotgun genome sequencing of the producing organism, Streptomyces coeruleorubidus. pnas.orgnih.gov The resulting sequence data was mined using in silico tools. nih.gov BLAST (Basic Local Alignment Search Tool) searches were conducted to scan the genome for genes encoding nonribosomal peptide synthetases (NRPSs) and 2,3-diaminobutyric acid (DABA) synthases, which were anticipated to be involved in pacidamycin assembly based on its chemical structure. nih.govnih.gov This genome mining approach successfully pinpointed a 31-kb gene cluster containing 22 genes (PacA-V) that encode the highly dissociated NRPS modules and tailoring enzymes required for pacidamycin synthesis. pnas.orgresearchgate.net

Further in silico analysis has been applied in related research areas. For instance, in the study of the actinobacterium Lentzea sp. JNUCC 0626, computational tools such as antiSMASH were used for genome mining to discover BGCs, including one with 77% similarity to the pacidamycin cluster. mdpi.com Digital DNA-DNA hybridization (dDDH) was also employed as an in silico method to assess genomic similarity and classify new strains. mdpi.com

Structural modeling of the enzymes involved in the biosynthetic pathway has also benefited from computational approaches. The structural model for PacB, a tRNA-dependent alanyl transferase, was generated using the HHpred (Homology detection & structure prediction by HMM-HMM comparison) server. pnas.org In another instance, the 3D model of the hypothetical protein Pac17 was analyzed and compared to existing structures in the Protein Data Bank using the PDBeFOLD server. uea.ac.uk These computational tools allow for the prediction and analysis of protein structures, providing insights into their function even before experimental data is available. researchgate.net

Q & A

Q. What steps mitigate risks when transitioning this compound from preclinical to clinical studies?

- Methodological Answer : Conduct IND-enabling studies, including pharmacokinetic/pharmacodynamic (PK/PD) modeling and toxicity profiling in two animal species. Use humanized mouse models to predict human metabolism. Ensure manufacturing follows Good Laboratory Practice (GLP) standards, and validate scalability of synthesis protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.